UNC0646

Descripción general

Descripción

UNC 0646 es un inhibidor potente y selectivo de las enzimas metiltransferasas de lisina de histonas, específicamente dirigido a G9a y GLP. Estas enzimas juegan un papel crucial en la metilación de proteínas histonas, que es un proceso clave en la regulación de la expresión génica. Al inhibir estas enzimas, UNC 0646 puede modular la expresión génica, lo que lo convierte en una herramienta valiosa en la investigación epigenética .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

La síntesis de UNC 0646 implica múltiples pasos, comenzando con materiales de partida disponibles comercialmente. Los pasos clave generalmente incluyen la formación de la estructura central a través de una serie de reacciones de condensación y ciclación, seguidas de modificaciones del grupo funcional para mejorar la selectividad y la potencia. Las condiciones de reacción específicas, como la temperatura, los solventes y los catalizadores, se optimizan para lograr altos rendimientos y pureza .

Métodos de producción industrial

La producción industrial de UNC 0646 probablemente implicaría escalar los procedimientos de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción para reacciones a gran escala, garantizar la calidad y pureza consistentes, e implementar técnicas de purificación eficientes. El uso de reactores automatizados y sistemas de flujo continuo puede mejorar la eficiencia y la escalabilidad del proceso de producción .

Análisis De Reacciones Químicas

Tipos de reacciones

UNC 0646 se somete principalmente a reacciones de sustitución, particularmente sustituciones nucleofílicas, debido a la presencia de grupos funcionales reactivos. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y condiciones comunes

Los reactivos comunes utilizados en la síntesis y modificación de UNC 0646 incluyen varios nucleófilos, agentes oxidantes y agentes reductores. Las condiciones de reacción, como la temperatura, el pH y la elección del solvente, se controlan cuidadosamente para lograr las transformaciones deseadas .

Productos principales

Los principales productos formados a partir de las reacciones que involucran UNC 0646 son típicamente derivados con grupos funcionales modificados que mejoran su actividad biológica y selectividad. Estas modificaciones pueden mejorar las propiedades farmacocinéticas del compuesto y reducir los posibles efectos secundarios .

Aplicaciones Científicas De Investigación

Melanoma Research

Recent studies have shown that UNC0646 exerts anticancer effects on melanoma cells by:

- Inducing Apoptosis : Treatment with this compound leads to increased apoptosis in melanoma cell lines (MeWo and WM164), characterized by elevated levels of BAX and reduced levels of BCL-2, indicating a shift towards pro-apoptotic signaling pathways .

- Inhibiting Cell Proliferation : this compound treatment results in significant cell cycle arrest in the G1 phase after 48 hours, effectively reducing the viability of melanoma cells .

- Modulating Reactive Oxygen Species (ROS) : The compound promotes ROS generation, which is linked to apoptosis induction .

Hepatocellular Carcinoma

In hepatocellular carcinoma (HCC) models, this compound has been delivered using nanodiamonds to enhance its bioavailability and efficacy:

- Improved Delivery : Nanodiamond-UNC0646 complexes have shown enhanced dispersibility in water and pH-responsive release profiles, leading to improved in vivo efficacy against HCC .

- Tumor Growth Inhibition : The combination of nanodiamonds with this compound significantly suppressed tumor growth in orthotopic HCC mouse models, highlighting its potential for clinical applications .

Epigenetic Research

This compound is extensively utilized in epigenetic studies to investigate the role of histone methylation in various biological processes:

- Gene Regulation Studies : As a tool compound, this compound aids researchers in elucidating the mechanisms by which histone modifications influence gene expression patterns during development and disease states.

- Drug Development : The compound is being explored as a lead candidate for developing new epigenetic drugs targeting aberrant histone methylation associated with various cancers.

Comparative Analysis with Other Inhibitors

The following table summarizes key characteristics of this compound compared to other known histone methyltransferase inhibitors:

| Compound Name | Target Enzyme | IC50 (nM) | Unique Features |

|---|---|---|---|

| This compound | G9a | 6 | High selectivity for G9a and GLP; induces apoptosis in cancer cells |

| BIX-01294 | G9a | 100 | Induces autophagy-associated cell death |

| GSK343 | EZH2 | 30 | Selective inhibitor targeting a different methyltransferase |

| EPZ-6438 | EZH2 | 10 | Focused on non-canonical methylation pathways |

Mecanismo De Acción

UNC 0646 ejerce sus efectos al unirse al sitio activo de las enzimas metiltransferasas de lisina de histonas G9a y GLP. Esta unión inhibe la capacidad de las enzimas para transferir grupos metilo a las proteínas histonas, lo que reduce los niveles de metilación de histonas. Esta reducción en la metilación puede conducir a cambios en la expresión génica, afectando varios procesos celulares. Los objetivos moleculares y las vías involucradas incluyen la regulación de genes asociados con el crecimiento celular, la diferenciación y la apoptosis .

Comparación Con Compuestos Similares

Compuestos similares

BIX-01294: Otro inhibidor de G9a, pero con menor selectividad y potencia en comparación con UNC 0646.

UNC 0638: Un análogo cercano de UNC 0646 con actividad inhibitoria similar, pero diferentes propiedades farmacocinéticas.

A-366: Inhibe tanto G9a como GLP, pero con una estructura química y un mecanismo de acción diferentes

Unicidad de UNC 0646

UNC 0646 destaca por su alta selectividad y potencia para G9a y GLP, con valores de IC50 en el rango nanomolar. Su capacidad para reducir eficazmente los niveles de metilación de histonas con una citotoxicidad mínima lo convierte en una herramienta valiosa en la investigación epigenética y en posibles aplicaciones terapéuticas .

Actividad Biológica

UNC0646 is a potent and selective inhibitor of the lysine methyltransferases G9a and GLP, with significant implications in cancer biology and epigenetic regulation. Understanding its biological activity is crucial for elucidating its potential therapeutic applications, particularly in oncology.

This compound primarily functions by inhibiting the methyltransferase activity of G9a and GLP, which are involved in the methylation of histone H3 at lysine 9 (H3K9). This modification is associated with transcriptional repression. The compound exhibits IC50 values of 6 nM for G9a and 15 nM for GLP, indicating its high potency in cellular contexts .

1. Cell Viability and Proliferation

Studies have demonstrated that this compound significantly impairs the viability of various cancer cell lines. For instance, treatment with this compound led to a dose-dependent reduction in cellular viability in melanoma cell lines MeWo and WM164, as evidenced by MTT assays. The IC50 values were determined, highlighting a marked decrease in cell viability after 24 hours of treatment .

2. Induction of Apoptosis

This compound treatment was found to induce apoptosis in MeWo cells, as indicated by an increase in Annexin-V positive cells. This suggests that the compound triggers apoptotic pathways, contributing to reduced cell viability. Notably, while apoptosis was observed, caspase 3/7 activation did not occur, indicating a unique apoptotic mechanism possibly involving reactive oxygen species (ROS) generation .

3. Cell Cycle Arrest

The compound also promotes cell cycle arrest at the G1 phase after 48 hours of exposure. This was accompanied by a decrease in cells transitioning to the S and G2/M phases, suggesting that this compound effectively halts proliferation by interfering with normal cell cycle progression .

Molecular Impact

This compound's effects extend to transcriptional regulation:

- Increased BAX and Decreased BCL-2 : Treatment led to increased transcriptional levels of pro-apoptotic gene BAX and decreased levels of anti-apoptotic BCL-2, reinforcing its role in promoting apoptosis .

- Regulation of Cell Cycle Genes : The expression levels of CDK1 were significantly reduced following treatment with this compound, which correlates with the observed cell cycle arrest .

Case Study 1: Melanoma Cell Lines

In a controlled study using MeWo cells, this compound was administered at varying concentrations. Results showed a significant increase in LDH release at the IC50 dose, confirming cell membrane integrity loss associated with cytotoxicity. Additionally, ROS levels were markedly elevated post-treatment, implicating oxidative stress as a contributor to the observed apoptotic effects .

Case Study 2: G9a Inhibition in A549 Cells

In lung cancer A549 cells, this compound was shown to relieve hormonal repression of G9a-regulated genes when administered prior to dexamethasone treatment. This highlights its dual role as both an inhibitor and a modulator of gene expression depending on the cellular context .

Comparative Biological Activity Table

| Parameter | This compound | Control |

|---|---|---|

| IC50 for G9a | 6 nM | - |

| IC50 for GLP | 15 nM | - |

| EC50 (cellular toxicity) | 4.7 μM (in MCF7 cells) | - |

| Induction of Apoptosis | Yes | No |

| Cell Cycle Arrest | G1 Phase | Normal progression |

| Increase in BAX | Yes | No |

| Decrease in BCL-2 | Yes | No |

Propiedades

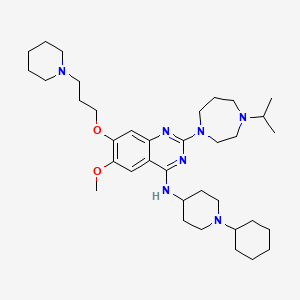

IUPAC Name |

N-(1-cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H59N7O2/c1-28(2)41-19-10-20-43(24-23-41)36-38-32-27-34(45-25-11-18-40-16-8-5-9-17-40)33(44-3)26-31(32)35(39-36)37-29-14-21-42(22-15-29)30-12-6-4-7-13-30/h26-30H,4-25H2,1-3H3,(H,37,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKWLRHRXOPODD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCN(CC1)C2=NC3=CC(=C(C=C3C(=N2)NC4CCN(CC4)C5CCCCC5)OC)OCCCN6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H59N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901025975 | |

| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1320288-17-2 | |

| Record name | N-(1-Cyclohexylpiperidin-4-yl)-6-methoxy-7-(3-piperidin-1-ylpropoxy)-2-(4-propan-2-yl-1,4-diazepan-1-yl)quinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901025975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | UNC-0646 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z5F4D95Y7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.